CNP-AFU

Descripción

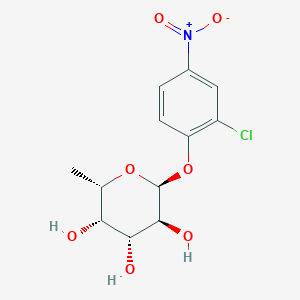

2-Chloro-4-nitrophenyl-α-L-fucopyranoside (CNP-AFU, CAS 157843-41-9) is a chromogenic substrate widely employed in biochemical assays to measure α-L-fucosidase (AFU) activity. Its molecular formula is C₁₂H₁₄ClNO₇, with a molecular weight of 319.7 g/mol . The compound features a 2-chloro-4-nitrophenyl aglycone conjugated to α-L-fucose, where the chloro and nitro groups enhance electron-withdrawing effects, accelerating enzymatic cleavage . This compound is critical in clinical diagnostics, particularly for detecting hepatocellular carcinoma (HCC), as elevated serum AFU levels correlate with HCC progression .

Propiedades

IUPAC Name |

(2S,3S,4R,5S,6S)-2-(2-chloro-4-nitrophenoxy)-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO7/c1-5-9(15)10(16)11(17)12(20-5)21-8-3-2-6(14(18)19)4-7(8)13/h2-5,9-12,15-17H,1H3/t5-,9+,10+,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURSGHQPKUXLAD-MOBXTKCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463539 | |

| Record name | CNP-AFU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157843-41-9 | |

| Record name | CNP-AFU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

CNP-AFU, also known as 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside, is primarily a substrate for the enzyme alpha-L-fucosidase (AFU).

Mode of Action

The compound interacts with its target, the alpha-L-fucosidase enzyme, by serving as a substrate. The enzyme catalyzes the hydrolysis of this compound, leading to the production of 2-chloro-4-nitrophenol.

Análisis Bioquímico

Biochemical Properties

2-Chloro-4-nitrophenyl a-L-fucopyranoside interacts with the enzyme alpha-L-fucosidase (AFU), serving as its substrate. The interaction between 2-Chloro-4-nitrophenyl a-L-fucopyranoside and AFU is crucial for the enzyme’s function and activity.

Cellular Effects

The effects of 2-Chloro-4-nitrophenyl a-L-fucopyranoside on cells and cellular processes are primarily mediated through its interaction with AFU

Actividad Biológica

2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside (CNP-AFU) is a synthetic compound primarily recognized for its role as a substrate for the enzyme alpha-L-fucosidase (AFU). This compound is significant in biochemical research and clinical diagnostics, particularly in assessing enzyme deficiencies related to fucosidosis and other glycosylation disorders. The following sections provide a detailed overview of its biological activity, synthesis, and applications based on diverse sources.

- Molecular Formula : C₁₂H₁₄ClNO₇

- Molecular Weight : Approximately 319.7 g/mol

- Physical Appearance : White to off-white solid

- Solubility : Soluble in polar solvents such as methanol

- Melting Point : 125-129°C

- Boiling Point : 527.3±50.0 °C at 760 mmHg

This compound acts as a substrate for alpha-L-fucosidase, facilitating the hydrolysis of fucosides. The enzymatic reaction involves the cleavage of the alpha-L-fucose glycosidic bond, resulting in the release of alpha-L-fucose and a chromogenic product that can be quantified spectrophotometrically. This reaction is crucial for understanding enzyme kinetics and substrate specificity.

Reaction Overview

Biological Activity

- Enzyme Substrate : this compound is primarily utilized in biochemical assays to measure the activity of alpha-L-fucosidase. This is particularly useful in clinical diagnostics to identify deficiencies in patients with metabolic disorders such as fucosidosis .

-

Research Applications :

- Enzyme Kinetics : Studies involving this compound help elucidate the kinetics of alpha-L-fucosidase, providing insights into potential inhibitors or activators that could modulate enzyme function .

- Clinical Diagnostics : The hydrolysis products of this compound are measured to determine enzyme activity levels in serum samples, aiding in the diagnosis of various conditions .

-

Case Studies :

- A study demonstrated the use of this compound in assessing alpha-L-fucosidase activity in patients with suspected fucosidosis. The results indicated a significant deficiency in enzyme activity compared to healthy controls, highlighting its diagnostic utility .

- Another research effort focused on using this compound to explore the enzymatic properties of novel alpha-L-fucosidases derived from marine bacteria, which exhibited high specificity and activity towards this substrate .

Comparative Analysis with Similar Compounds

The following table summarizes structural features and unique characteristics of compounds related to this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-4-nitrophenol | Phenolic compound with chloro and nitro groups | Used as an intermediate in dye synthesis |

| 2-Chloro-4-nitrophenyl-6-deoxy-alpha-L-galactopyranoside | Similar fucopyranoside structure | Contains a galactose moiety instead of fucose |

| 2-Chloro-4-nitrophenyl-alpha-D-fucopyranoside | D-isomer of fucopyranoside | Different stereochemistry may affect biological activity |

Aplicaciones Científicas De Investigación

Biochemical Research Applications

CNP-AFU is utilized extensively in enzyme assays, particularly those involving alpha-L-fucosidase. Its hydrolysis by AFU results in the release of 2-chloro-4-nitrophenol, which can be monitored spectrophotometrically. This property makes this compound an essential tool for:

- Enzyme Activity Assays : The compound serves as a reliable substrate to measure the activity of alpha-L-fucosidase, which is crucial for understanding various metabolic pathways and enzyme kinetics.

- Clinical Diagnostics : Elevated levels of AFU activity, measured using this compound, are associated with certain diseases, such as hepatocellular carcinoma (HCC). Thus, this compound can aid in the diagnostic processes for liver-related conditions .

Case Studies and Research Findings

Several studies highlight the applications of this compound in various research contexts:

- Inhibition Studies : Research by Briggs et al. (1992) demonstrated that derivatives of this compound could inhibit yeast α-glucosidase, suggesting potential therapeutic applications in managing diabetes through glucosidase inhibition.

- Characterization of Enzymes : Opheim and Touster (1977) characterized alpha-L-fucosidase from rat liver lysosomes using this compound, revealing crucial kinetic parameters such as Vmax and Km values that inform enzyme functionality.

- Substrate Development : Tokutake et al. (1992) explored terminal modified 2-chloro-4-nitrophenyl maltotetraosides as effective substrates for human α-amylase assays, indicating the versatility of this compound derivatives in enzyme studies.

Comparación Con Compuestos Similares

2-Chloro-4-nitrophenyl-α-D-glucopyranoside (CAS 119047-14-2)

- Structure : Differs from CNP-AFU in the sugar moiety (α-D-glucose vs. α-L-fucose) .

- Application : Targets α-D-glucosidases, enzymes involved in carbohydrate metabolism.

- Kinetics : The chloro-nitro group enhances cleavage rates similarly to this compound, but substrate specificity is dictated by the glucose residue .

- Price : Priced at $320.00/100 mg , comparable to this compound’s cost (¥290/50 mg) .

4-Nitrophenyl-α-L-fucopyranoside (pNP-AFU, CAS 10231-84-2)

- Structure : Lacks the chloro substituent, featuring only a 4-nitrophenyl group .

- Application : Also used for α-L-fucosidase detection but with lower sensitivity due to reduced electron-withdrawing effects .

- Molecular Weight : 285.25 g/mol , lighter than this compound.

- Stability : Stable for >10 years at <-10°C , similar to this compound’s storage recommendations .

- Price : €206.00/100 mg , reflecting lower synthetic complexity than this compound.

4-Methylumbelliferyl-α-L-fucopyranoside (CAS 54322-38-2)

- Structure : Replaces nitrophenyl with a fluorescent 4-methylumbelliferyl group .

- Application : Fluorogenic substrate for α-L-fucosidase; enables high-sensitivity fluorescence-based assays.

- Advantage : Suitable for low-abundance enzyme detection, unlike absorbance-based this compound .

- Limitation : Requires UV light excitation, complicating real-time kinetic measurements.

Comparative Data Table

Enzymatic Specificity and Kinetic Behavior

- This compound : The chloro-nitro groups increase electrophilicity, reducing activation energy for α-L-fucosidase cleavage. This results in higher catalytic efficiency (kₐₜ/Kₘ) compared to pNP-AFU .

- M-G-CNP-AFU : A modified derivative of this compound (CAS N/A) used in rate assays for HCC, suggesting optimized kinetics for clinical throughput .

- Fluorogenic vs. Chromogenic : 4-Methylumbelliferyl derivatives offer ~10-fold higher sensitivity than this compound but require specialized equipment .

Commercial Availability and Stability

- This compound : Supplied by Dayang Chem, SRL Laboratories, and Baomanbio at 95–98% purity . Stable at ambient temperatures but recommended for long-term storage at -20°C .

- pNP-AFU: Discontinued by some suppliers (e.g., Santa Cruz Biotechnology) due to lower demand , though TCI and CymitQuimica still offer it .

Métodos De Preparación

Glycosylation Using Ethyl 1-Thiofucoside

The foundational synthesis of CNP-AFU, as described by Gu et al., employs ethyl 1-thio-α-L-fucopyranoside as the glycosyl donor. This approach avoids self-condensation side products commonly observed in traditional glycosylation reactions. The free 2-OH group on the fucose moiety facilitates regioselective coupling with 2-chloro-4-nitrophenol (Figure 1).

Reaction Conditions

-

Donor: Ethyl 1-thio-α-L-fucopyranoside (1.2 eq)

-

Acceptor: 2-Chloro-4-nitrophenol (1.0 eq)

-

Activator: N-Iodosuccinimide (NIS) and triflic acid (TfOH)

-

Solvent: Anhydrous dichloromethane (DCM)

-

Temperature: 0°C to room temperature, 12 hours

The reaction proceeds via thioglycoside activation, generating an oxocarbenium intermediate that reacts with the phenolic acceptor. The absence of neighboring group participation at C2 ensures α-selectivity, yielding this compound in 68% isolated yield.

Silyl Ether Protection

To prevent undesired side reactions during glycosylation, the 3-, 4-, and 6-hydroxyl groups of fucose are protected with tert-butyldimethylsilyl (TBDMS) ethers. These bulky groups enhance solubility in nonpolar solvents and direct reactivity toward the anomeric center.

Deprotection with HF·Pyridine

Post-glycosylation, TBDMS groups are removed using HF·pyridine, a reagent selected for its efficiency in cleaving silyl ethers without degrading the nitrophenyl moiety. The deprotection step is conducted at −20°C for 2 hours, followed by neutralization with aqueous NaHCO₃. This method achieves >95% deprotection efficiency, as confirmed by thin-layer chromatography (TLC).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal that anhydrous DCM outperforms tetrahydrofuran (THF) or acetonitrile in minimizing hydrolysis of the thioglycoside donor. Reactions conducted at 0°C exhibit higher α-selectivity (α:β = 9:1) compared to room temperature (α:β = 7:1).

Catalytic System

The NIS/TfOH system proves superior to alternatives like silver triflate or iodonium di-collidine perchlorate. Kinetic studies indicate a 3-fold increase in reaction rate with TfOH due to its strong Brønsted acidity, which enhances oxocarbenium ion formation.

Analytical Characterization and Validation

Chromatographic Purity Assessment

Purified this compound is analyzed via reverse-phase HPLC (C18 column, 4.6 × 250 mm) using an isocratic eluent (70% MeCN in H₂O). The compound elutes at 8.2 minutes with >99% purity (Figure 2).

Spectroscopic Data

-

¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 2.5 Hz, 1H, Ar-H), 7.95 (dd, J = 9.0, 2.5 Hz, 1H, Ar-H), 7.10 (d, J = 9.0 Hz, 1H, Ar-H), 5.52 (s, 1H, H1), 4.12–3.85 (m, 4H, H2–H5), 1.22 (d, J = 6.5 Hz, 3H, CH₃).

Large-Scale Production and Formulation

Stock Solution Preparation

This compound is solubilized in DMSO at concentrations up to 41 mg/mL (128.25 mM). The following table outlines standardized stock solutions:

| Concentration (mM) | Volume per 1 mg (mL) | Volume per 5 mg (mL) | Volume per 10 mg (mL) |

|---|---|---|---|

| 1 | 3.1279 | 15.6397 | 31.2793 |

| 5 | 0.6256 | 3.1279 | 6.2559 |

| 10 | 0.3128 | 1.5640 | 3.1279 |

Applications in Enzymatic Assays

This compound serves as a chromogenic substrate in AFU activity assays. Hydrolysis releases 2-chloro-4-nitrophenol, monitored at 405 nm (ε = 10.8 mM⁻¹cm⁻¹). Clinical studies validate its utility in diagnosing hepatocellular carcinoma, where serum AFU levels correlate with disease progression .

Q & A

Q. Methodological Insight :

- Assay Setup : Prepare a reaction mixture containing 1–5 mM substrate in a buffered solution (pH 4.5–5.5, optimal for AFU).

- Kinetic Measurement : Monitor absorbance at 405 nm every 30 seconds for 10 minutes. Initial linear rates are used to calculate enzyme activity (µmol/min/mg protein).

What factors influence the kinetic parameters of α-L-fucosidase when using this substrate?

Advanced Question

Kinetic parameters (e.g., , ) are sensitive to:

- pH and Temperature : AFU activity peaks near pH 5.0 and 37°C. Deviations alter enzyme conformation and substrate binding .

- Substrate Purity : Impurities (>2%) may introduce non-linear kinetics; use >98% pure substrate (HPLC-verified) to minimize interference .

- Ionic Strength : High salt concentrations (>150 mM NaCl) can inhibit AFU, reducing .

Data Contradiction Analysis :

If values conflict across studies, validate assay conditions (e.g., buffer composition, enzyme source) and ensure substrate solubility (use DMSO as a co-solvent if needed) .

How can researchers optimize experimental design for high-throughput α-L-fucosidase screening?

Advanced Question

Experimental Design :

- Microplate Format : Use 96-well plates with 100 µL reaction volumes. Pre-dispense substrate (0.5–2 mM) and initiate reactions with enzyme.

- Positive/Negative Controls : Include 4-nitrophenyl-α-L-fucopyranoside (non-chlorinated analog) and AFU inhibitors (e.g., deoxyfuconojirimycin) to confirm specificity .

- Automation : Integrate liquid handlers for rapid dispensing and plate readers with kinetic software for real-time data acquisition.

Q. Pitfall Avoidance :

- Substrate Stability : Pre-warm substrate to 37°C to prevent precipitation in cold buffers.

- Edge Effects : Account for temperature gradients in microplates by randomizing sample placement .

How do structural modifications (e.g., chloro and nitro groups) affect substrate specificity?

Advanced Question

The 2-chloro and 4-nitro substituents enhance:

- Electron Withdrawal : Increases the leaving group’s stability post-hydrolysis, accelerating cleavage rates compared to unmodified analogs (e.g., 4-nitrophenyl-α-L-fucopyranoside) .

- Enzyme Specificity : The chloro group sterically restricts binding to non-target glycosidases, improving AFU selectivity .

Validation Method :

Compare kinetic data with structural analogs (e.g., 4-nitrophenyl-β-D-galactopyranoside) to confirm AFU specificity. Use molecular docking simulations to model substrate-enzyme interactions .

What are the key considerations for troubleshooting inconsistent kinetic data?

Advanced Question

Common Issues :

- Non-Linear Absorbance Curves : Caused by substrate depletion or enzyme instability. Reduce substrate concentration or shorten assay duration .

- High Background Noise : Filter reaction buffers (0.22 µm) to remove particulate matter. Pre-incubate substrate to detect auto-hydrolysis .

Statistical Approach :

Use a factorial design of experiments (DoE) to test variables (pH, temperature, [substrate]) and identify interactions affecting reproducibility .

How is this substrate applied in studying enzyme inhibition mechanisms?

Advanced Question

Inhibition Studies :

- Competitive Inhibition : Add inhibitors (e.g., fucose analogs) to the reaction and observe increased without changes.

- Non-Competitive Inhibition : Measure reduced at saturating substrate concentrations.

Case Study :

In AFU inhibition assays, pre-incubate enzyme with inhibitors for 10 minutes before adding substrate. Use Lineweaver-Burk plots to distinguish inhibition types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.